Europium fluoride

Overview

Description

Synthesis Analysis

Europium fluoride can be synthesized through various methods. One approach involves starting from europium oxide, europium fluoride, and boron oxide at 1370 K to produce Europium borate fluoride, Eu5(BO3)3F, which crystallizes in the space group Pnma. This method confirms the presence of Eu2+ without evidence for Eu3+ through optical spectroscopy, including emission and absorption analysis, alongside vibrational spectra reports (Kaźmierczak & Höppe, 2010). Another pathway involves the electrochemical extraction from molten fluoride media, resulting in europium–copper and europium–aluminium alloys with high extraction efficiency, demonstrating a versatile approach to Europium fluoride synthesis (Gibilaro et al., 2009).

Molecular Structure Analysis

The crystal structure of Europium fluoride varies depending on the synthesis method and conditions. For example, Europium borate fluoride exhibits a structure with Eu2+ ions, determined through optical and vibrational spectroscopy analyses. This structural characterization is crucial for understanding the material's properties and potential applications in optical technologies (Kaźmierczak & Höppe, 2010).

Chemical Reactions and Properties

Europium fluoride participates in various chemical reactions, leading to the formation of complex compounds. For instance, the reaction with ammonium perfluorocarboxylates in liquid ammonia produces europium(II) carboxylates and hexanuclear europium(III) fluoridocarboxylate complexes, showcasing its reactivity and potential for creating new materials with interesting properties (Morsbach et al., 2022).

Physical Properties Analysis

Europium fluoride's physical properties, such as luminescence, are influenced by its synthesis and structure. The luminescence intensity of europium-doped materials, for example, is strongly dependent on their existing states and the adopted fluorides, with amorphous and crystalline forms showing significant differences in luminescence intensity (Wang et al., 2014).

Chemical Properties Analysis

The chemical behavior of Europium fluoride includes its reactivity towards other compounds and ions. A notable reaction is its sensitivity to fluoride ions, where certain europium(III) complexes exhibit complete quenching of luminescence upon addition of fluoride ions, highlighting its potential as a smart material for sensing applications (Wang & Tamiaki, 2009).

Scientific Research Applications

Electrochemical Extraction : Europium fluoride can be extracted from molten fluoride media using electrochemical methods. This involves forming europium-copper and europium-aluminium alloys through reactive cathodes or co-deposition, achieving high extraction efficiency (Gibilaro et al., 2009).

High-Temperature Alkaline-Earth Vapor Cells : Europium-doped calcium fluoride is suitable for constructing calcium or strontium vapor cells, which are used in laser spectroscopy despite challenges due to its thermal properties (Armstrong et al., 2016).

Indicator for Radiation-Induced Defects : Europium ions in fluoride phosphate glasses are used to indicate defect center formation under X-ray and UV irradiation. This helps in studying intrinsic defect formation and radiation-induced valence changes in europium ions (Ebendorff‐Heidepriem & Ehrt, 1999).

Luminescent Materials : Europium fluoride nanoparticles, particularly those capped with trioctylphosphine oxide, show promise in photon splitting and luminescence, useful for various optical applications (Zhuravleva et al., 2006).

Fluoride Binding Studies : Studies on europium and ytterbium complexes of DOTA-tetraamide ligands reveal the impact of fluoride binding on the magnetic anisotropy at the metal center, influencing luminescence and NMR spectra (Blackburn et al., 2016).

Electrochemical Behavior : Research into the electrochemical behavior of europium fluoride complexes highlights their potential in redox chemistry, offering insights into the diffusion coefficients and standard rate constants of europium redox reactions (Kuznetsov & Gaune-Escard, 2011).

Fluoroimmunoassays : Europium cryptates are used as long-lived fluorescent labels in fluoroimmunoassays, offering potential in biomedical research and diagnostics (Mathis, 1993).

Optical Spectroscopy : Europium borate fluoride has been synthesized and studied using optical spectroscopy, confirming the presence of Eu2+ and providing insights into its luminescent properties (Kaźmierczak & Höppe, 2010).

Safety And Hazards

Europium fluoride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

europium(3+);trifluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNURIVGONRLQI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

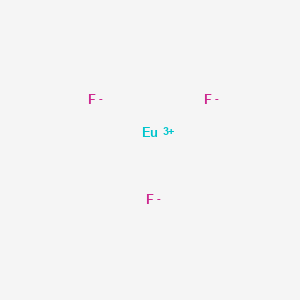

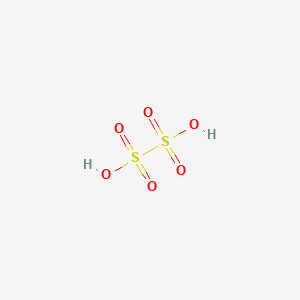

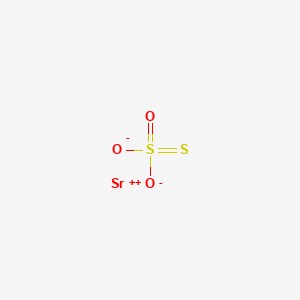

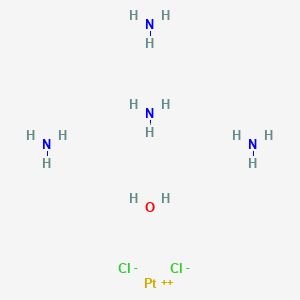

[F-].[F-].[F-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(3+);trifluoride | |

CAS RN |

13765-25-8 | |

| Record name | Europium fluoride (EuF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)